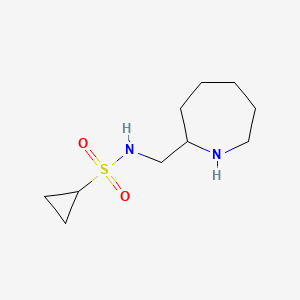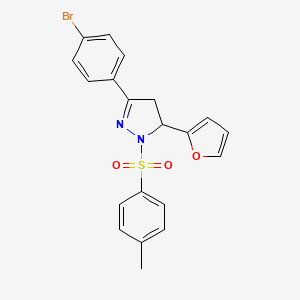
4-Diethylaminomethyl-5-propyl-furan-2-carboxylic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Diethylaminomethyl-5-propyl-furan-2-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C13H22ClNO3 and its molecular weight is 275.77. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactivity :
- Studies have explored the synthesis and chemical properties of related furan derivatives. For example, Pevzner (2002) discussed the reduction of acetoxymethyl derivatives of furan carboxylic acid, leading to bis(hydroxymethyl)furans, and further reactions involving phosphorus-containing nucleophiles (Pevzner, 2002).
- Ozdowska (1978) elaborated a method for introducing carbon-14 into the molecule of a new drug related to furan carboxylic acid derivatives (Ozdowska, 1978).
Biobased Chemical Production :
- Research has focused on converting biomass-derived furans into valuable chemicals. For instance, Dijkman et al. (2014) identified an enzyme active towards furan derivatives for the synthesis of furan-2,5-dicarboxylic acid (FDCA), a key biobased platform chemical (Dijkman et al., 2014).
- Teong et al. (2014) reviewed the development of 5-hydroxymethylfurfural (HMF), a derivative of furan compounds, as a promising platform molecule for producing various chemicals (Teong et al., 2014).
Biobased Materials and Polymers :
- Jiang et al. (2014) demonstrated the enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with various diacid ethyl esters, leading to novel biobased furan polyesters (Jiang et al., 2014).
- Triki et al. (2013) synthesized polyesteramides based on biobased furan derivatives, highlighting their potential in high-performance materials (Triki et al., 2013).
Enzymatic Synthesis and Biocatalysis :
- Jia et al. (2019) developed a dual-enzyme cascade system for the synthesis of furan carboxylic acids from HMF, showcasing the versatility of biocatalysis in chemical synthesis (Jia et al., 2019).
- Zhang et al. (2020) reported on the production of furan carboxylic acids using cofactor-engineered E. coli cells, demonstrating the potential of microbial biocatalysts in industrial applications (Zhang et al., 2020).
Pharmaceutical and Antimicrobial Applications :
- Patel (2020) investigated the antimicrobial activities of furan ring-containing organic ligands, suggesting potential pharmaceutical applications (Patel, 2020).
- Zanatta et al. (2007) synthesized and characterized furan-3-carboxamides, evaluating their in vitro antimicrobial activities, which could inform drug development (Zanatta et al., 2007).
Analytical and Spectroscopic Studies :
- Research like that of Dias et al. (2015) involves the synthesis and characterization of furan derivatives, contributing to analytical chemistry and spectroscopy (Dias et al., 2015).
Eigenschaften
IUPAC Name |
4-(diethylaminomethyl)-5-propylfuran-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3.ClH/c1-4-7-11-10(9-14(5-2)6-3)8-12(17-11)13(15)16;/h8H,4-7,9H2,1-3H3,(H,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBPZOCLXNSXNNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=C(O1)C(=O)O)CN(CC)CC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-fluorophenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2727137.png)


![[4-(1,1-Difluoroethyl)phenyl]methanesulfonyl chloride](/img/structure/B2727141.png)
![N-(benzo[d]thiazol-5-yl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2727143.png)
![6-Methoxy-4-methyl-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2727144.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3,4,5-trimethoxybenzamide](/img/structure/B2727145.png)
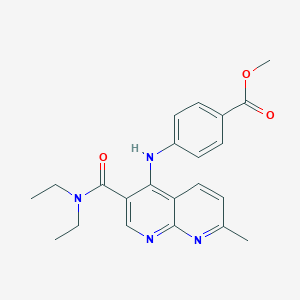
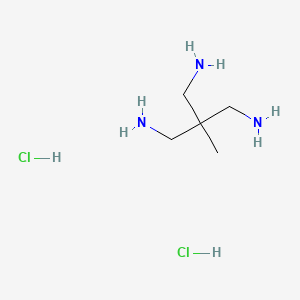

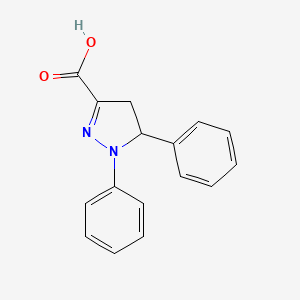
![N-(3-chloro-4-fluorophenyl)-2-[4-(4-fluorophenyl)-2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]acetamide](/img/structure/B2727155.png)
